molecular formula C14H16FNO2 B2604007 1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196095-48-2

1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2604007
CAS RN: 2196095-48-2
M. Wt: 249.285
InChI Key: TUAAYBWBFLUPRK-UHFFFAOYSA-N
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Description

The compound “1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one” is a chemical compound with a complex structure . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .


Synthesis Analysis

The synthesis of similar compounds involves the use of precursors and specific reaction conditions . For instance, a mixture of 3-hydroxy-4-methoxybenzoic acid, pyrrolidine, and other reagents was dissolved in N,N-dimethylformamide and stirred for 4 hours at 40°C . The reaction was monitored using TLC .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups present . The compound contains a pyrrolidine ring, a fluoro-substituted methoxyphenyl group, and a prop-2-en-1-one group .


Chemical Reactions Analysis

The pyrrolidine ring in the compound is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed .

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is great interest in this saturated scaffold . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

1-[2-(3-fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-3-14(17)16-8-4-5-12(16)10-6-7-13(18-2)11(15)9-10/h3,6-7,9,12H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAAYBWBFLUPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2C(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Fluoro-4-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one

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